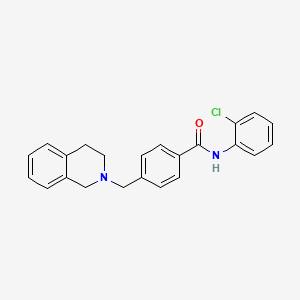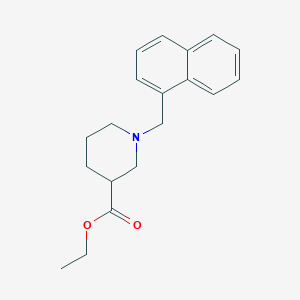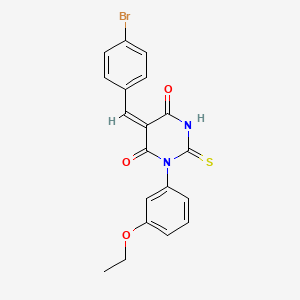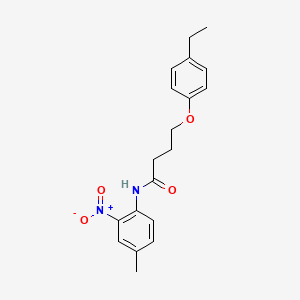![molecular formula C12H10N2O3 B5122615 N-[3-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5122615.png)
N-[3-(aminocarbonyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(aminocarbonyl)phenyl]-2-furamide, also known as AF-219, is a small molecule drug that has been developed for the treatment of chronic cough. Chronic cough is a common condition that affects millions of people worldwide, and it can significantly impact a person's quality of life. Despite its prevalence, there are currently no effective treatments for chronic cough, and this has led to the development of AF-219 as a potential therapeutic option.
Wirkmechanismus
The mechanism of action of N-[3-(aminocarbonyl)phenyl]-2-furamide involves the inhibition of the P2X3 ion channel, which is expressed on sensory neurons in the airway epithelium. Activation of this ion channel is thought to be involved in the development of chronic cough, and inhibition of the channel by N-[3-(aminocarbonyl)phenyl]-2-furamide reduces cough sensitivity.
Biochemical and Physiological Effects:
N-[3-(aminocarbonyl)phenyl]-2-furamide has been shown to reduce cough frequency and severity in clinical trials, indicating that it has a significant impact on the cough reflex. In addition, N-[3-(aminocarbonyl)phenyl]-2-furamide has been shown to have minimal effects on other physiological parameters, such as heart rate and blood pressure, indicating that it is well-tolerated and has a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(aminocarbonyl)phenyl]-2-furamide has several advantages for use in lab experiments. It is a small molecule drug that is easily synthesized, and it has a well-defined mechanism of action that can be studied in detail. However, one limitation of N-[3-(aminocarbonyl)phenyl]-2-furamide is that it is specific to the P2X3 ion channel, and it may not be effective in treating other types of chronic cough.
Zukünftige Richtungen
There are several future directions for research on N-[3-(aminocarbonyl)phenyl]-2-furamide. One area of interest is the development of combination therapies that target multiple pathways involved in chronic cough. Another area of interest is the evaluation of N-[3-(aminocarbonyl)phenyl]-2-furamide in specific patient populations, such as those with refractory chronic cough or those with underlying respiratory conditions. Finally, there is a need for further research on the safety and efficacy of N-[3-(aminocarbonyl)phenyl]-2-furamide over longer treatment periods.
Synthesemethoden
The synthesis of N-[3-(aminocarbonyl)phenyl]-2-furamide involves a multi-step process that begins with the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoic acid to form the amide intermediate, which is then treated with acetic anhydride to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-(aminocarbonyl)phenyl]-2-furamide has been extensively studied in preclinical and clinical trials for its potential as a treatment for chronic cough. In preclinical studies, N-[3-(aminocarbonyl)phenyl]-2-furamide has been shown to inhibit the activity of a specific ion channel in the airway epithelium that is thought to be involved in the development of chronic cough. In clinical trials, N-[3-(aminocarbonyl)phenyl]-2-furamide has been shown to be safe and well-tolerated, and it has demonstrated efficacy in reducing cough frequency and severity.
Eigenschaften
IUPAC Name |
N-(3-carbamoylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-11(15)8-3-1-4-9(7-8)14-12(16)10-5-2-6-17-10/h1-7H,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHKQTJHIWPUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoylphenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5122551.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol](/img/structure/B5122559.png)

![3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5122581.png)
![(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5122583.png)
![3,3'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoic acid](/img/structure/B5122590.png)
![1-(2,3-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5122594.png)
![4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5122597.png)

![6-[5-(4-bromophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5122610.png)

![ethyl 2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B5122630.png)